Ethyl 4-amino-3-nitrobenzoate

Synthetic chemistry Process optimization Esterification yield

Choose Ethyl 4-amino-3-nitrobenzoate (76918-64-4) to eliminate the 79–92% yield penalty of in-house Fischer esterification. This ortho-nitro, para-amino ester delivers quantified BChE inhibition (KI=0.2mM), predictable C5 regioselectivity for bromination, and LogP 2.46 for RP-HPLC method development. Outperforms free acid, methyl ester, and non-nitro analogs in benzodiazepine precursor synthesis and cholinergic probe applications. Procure pre-formed, qualified material at 97% purity for batch-to-batch reproducibility.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 76918-64-4
Cat. No. B1352125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-nitrobenzoate
CAS76918-64-4
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3
InChIKeyHPCYANYWTUCLMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3-Nitrobenzoate (CAS 76918-64-4): Sourcing Guide for the 4-Amino-3-Nitrobenzoate Ethyl Ester Intermediate


Ethyl 4-amino-3-nitrobenzoate (CAS 76918-64-4), also designated as 4-amino-3-nitrobenzoic acid ethyl ester, is an ortho-nitro, para-amino substituted aromatic ester with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . This compound serves as a versatile intermediate in pharmaceutical synthesis, dye manufacturing, and materials science applications, where the presence of both electron-withdrawing (nitro) and electron-donating (amino) functionalities enables regioselective derivatization and chemoselective transformations [1].

Why Ethyl 4-Amino-3-Nitrobenzoate (CAS 76918-64-4) Cannot Be Replaced by Its Free Acid or Non-Nitro Analogs


Substitution of ethyl 4-amino-3-nitrobenzoate with closely related in-class compounds—including its free acid counterpart (4-amino-3-nitrobenzoic acid, CAS 1588-83-6), the methyl ester variant (CAS 3987-92-6), or the non-nitro analog ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7)—introduces quantifiable liabilities in synthetic utility, physicochemical handling, and enzymatic profile. The ethyl ester confers distinct solubility characteristics and a measurable partition coefficient (LogP = 2.46 ) that diverges substantially from the free acid, while the nitro group imparts a butyrylcholinesterase inhibition profile (KI = 0.2 mM ) absent in the non-nitro analog. Additionally, the ethyl ester demonstrates superior synthetic accessibility via Fischer esterification in 92% isolated yield under standardized conditions . Generic interchange therefore compromises reaction outcomes, purification efficiency, and target biochemical activity in ways that are predictable and quantifiable.

Quantitative Differentiation Evidence: Ethyl 4-Amino-3-Nitrobenzoate vs. Closest Analogs


Synthetic Accessibility: 92% Isolated Yield for Ethyl Ester via Fischer Esterification

Ethyl 4-amino-3-nitrobenzoate is synthesized from its free acid precursor, 4-amino-3-nitrobenzoic acid (CAS 1588-83-6), via acid-catalyzed Fischer esterification with ethanol. Under optimized conditions (H₂SO₄:EtOH = 9:1, 80°C, 12 h), the reaction proceeds to 92% isolated yield after recrystallization . An alternative protocol using 2N HCl in ether under reflux for 16 h yields 79% of the ethyl ester . These yields are directly comparable: the H₂SO₄-mediated protocol achieves a 13 percentage-point yield advantage (92% vs. 79%), translating to approximately 16% more product mass from identical starting material input, a meaningful difference for scale-up economics.

Synthetic chemistry Process optimization Esterification yield

Lipophilicity Differentiation: LogP = 2.46 for Ethyl Ester vs. Free Acid Partitioning Behavior

The ethyl ester exhibits a calculated partition coefficient of LogP = 2.45810 . While experimental LogP for the free acid (4-amino-3-nitrobenzoic acid, CAS 1588-83-6) is not directly reported in the accessed literature, class-level inference based on the ionization state at physiological pH indicates the free acid exists predominantly as the carboxylate anion, substantially reducing its lipophilicity relative to the neutral ethyl ester. The LogP difference translates directly to reversed-phase HPLC retention time divergence: higher LogP corresponds to longer retention, enabling chromatographic resolution of ester from acid impurities. In extraction workflows, the ester's elevated LogP permits efficient partitioning into ethyl acetate or dichloromethane , whereas the free acid remains predominantly aqueous under neutral-to-basic conditions.

Physicochemical properties Lipophilicity Partition coefficient Chromatography

Enzymatic Inhibition: Butyrylcholinesterase KI = 0.2 mM for Ethyl Ester

Ethyl 4-amino-3-nitrobenzoate has been characterized as an inhibitor of butyrylcholinesterase (BChE) with an inhibition constant KI = 0.2 mM . Single-crystal X-ray diffraction analysis confirmed the centrosymmetric crystal structure with hydrogen-bonding interactions, providing a structural rationale for the observed inhibitory activity . In contrast, the non-nitro analog ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) functions as a local anesthetic via sodium channel blockade rather than cholinesterase inhibition, representing a distinct pharmacological mechanism. No comparable BChE inhibition data for the free acid (CAS 1588-83-6) or methyl ester (CAS 3987-92-6) were identified in the accessed literature, positioning the ethyl ester as the characterized BChE-active entity within this congeneric series.

Enzyme inhibition Butyrylcholinesterase Biochemical pharmacology KI value

Downstream Functionalization: Regioselective Bromination at Position 5

Ethyl 4-amino-3-nitrobenzoate undergoes regioselective electrophilic aromatic bromination at the 5-position, ortho to the amino group and meta to the nitro group. In a representative protocol, treatment of ethyl 4-amino-3-nitrobenzoate (55.0 g, 261 mmol) in dichloromethane (2 L) with bromine (62.7 g, 392 mmol) at 40°C for 4 h yields ethyl 4-amino-3-bromo-5-nitrobenzoate . This regioselectivity is dictated by the synergistic directing effects of the para-amino group (strongly activating, ortho-directing) and the meta-nitro group (deactivating, meta-directing), which together position electrophilic attack exclusively at the C5 position between the two substituents. Neither the free acid nor the non-nitro analog exhibits this identical directing group combination; the free acid introduces competing carboxylate-directed pathways, while the non-nitro analog lacks the meta-directing nitro control.

Regioselective functionalization Electrophilic aromatic substitution Building block utility

Enzymatic Substrate Recognition: 4-Amino-3-Nitrobenzoate as Arginase Reaction Product

The 4-amino-3-nitrobenzoate anion (the conjugate base of 4-amino-3-nitrobenzoic acid, CAS 1588-83-6) functions as the product of the arginase-catalyzed hydrolysis of 4-guanidino-3-nitrobenzoic acid according to the reaction: 4-guanidino-3-nitrobenzoic acid + H₂O → 4-amino-3-nitrobenzoate + urea [1]. The corresponding ethyl ester (target compound) is not a direct substrate in this enzymatic transformation due to the absence of the free carboxylate required for arginase active site recognition. This enzymatic specificity establishes a clear functional demarcation: the free acid (or its anion) is the biorelevant species in arginase-mediated pathways, whereas the ethyl ester serves as a protected, pro-entity that can be unmasked to the active carboxylate following ester hydrolysis.

Arginase Enzyme kinetics Substrate specificity Biochemical assay

Validated Application Scenarios for Ethyl 4-Amino-3-Nitrobenzoate (CAS 76918-64-4) Based on Quantitative Evidence


Large-Scale Pharmaceutical Intermediate Manufacturing Requiring High-Yield Esterification

For process chemistry teams scaling the synthesis of benzodiazepine precursors or related heterocyclic frameworks, procurement of pre-formed ethyl 4-amino-3-nitrobenzoate eliminates the 79-92% yield penalty associated with in-house Fischer esterification of the free acid . The 92% isolated yield achievable under optimized H₂SO₄/EtOH conditions represents a validated benchmark that contract manufacturing organizations (CMOs) can use to qualify vendor-supplied material. This scenario is particularly relevant for programs where the ethyl ester serves as a direct input to cascade reactions producing substituted 1,5-benzodiazepines from nitroaromatic precursors [1].

Butyrylcholinesterase Inhibitor Screening and Probe Development

In biochemical pharmacology laboratories investigating cholinergic system modulation, ethyl 4-amino-3-nitrobenzoate provides a defined tool compound with a characterized butyrylcholinesterase inhibition constant (KI = 0.2 mM) and confirmed crystal structure . Unlike the non-nitro analog ethyl 4-aminobenzoate, which operates via sodium channel blockade, this compound offers a distinct mechanistic entry point for studying BChE-related pathways. The availability of quantitative inhibition data enables reproducible dose-response experimental design, whereas the methyl ester and free acid lack comparable BChE characterization in the accessed literature, making the ethyl ester the informed procurement choice for this application.

Regioselective Synthesis of 5-Substituted Benzodiazepine Building Blocks

Medicinal chemistry programs requiring regioselective C5 functionalization benefit from the predictable electrophilic aromatic substitution behavior of ethyl 4-amino-3-nitrobenzoate. Bromination proceeds exclusively at the C5 position under mild conditions (Br₂ in DCM, 40°C, 4 h) , generating ethyl 4-amino-3-bromo-5-nitrobenzoate as a versatile intermediate for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. The free acid analog introduces competing carboxylate-directed reactivity that undermines regiochemical fidelity, while the non-nitro analog lacks the meta-directing nitro control essential for C5 selectivity. Procurement of the ethyl ester ensures synthetic reproducibility in multistep sequences targeting functionalized 1,5-benzodiazepines [1].

Chromatographic Method Development Requiring Defined Lipophilicity

Analytical chemistry laboratories developing HPLC or LC-MS methods for reaction monitoring or impurity profiling benefit from the well-defined partition coefficient of ethyl 4-amino-3-nitrobenzoate (LogP = 2.45810) . This LogP value enables prediction of reversed-phase retention behavior (C18 column, acetonitrile/water gradients) and facilitates resolution from more polar impurities including residual free acid. The ester's lipophilicity also supports efficient liquid-liquid extraction protocols using ethyl acetate or dichloromethane [1], a workflow advantage not available with the highly water-soluble free acid carboxylate form.

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